2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride
Description
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid dimethylamide dihydrochloride is a heterocyclic compound featuring a pyrrolidine ring (a five-membered secondary amine) linked via a three-carbon propyl chain to a pyridine moiety. The pyrrolidine core is substituted with a dimethylamide group at the 2-position, and the compound is stabilized as a dihydrochloride salt.
The synthesis of such compounds typically involves multi-step reactions, including amidation, alkylation, and acid-mediated deprotection, as seen in analogous pyrrolidine derivatives (e.g., (2S,4R)-4-hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid dimethylamide derivatives described in ).
Properties
IUPAC Name |
N,N-dimethyl-2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-18(2)14(19)15(10-6-12-17-15)9-5-8-13-7-3-4-11-16-13;;/h3-4,7,11,17H,5-6,8-10,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAUPMAGTNDWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCCN1)CCCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid dimethylamide dihydrochloride is a derivative of pyrrolidine and pyridine, which has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological implications, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Weight : 269.77 g/mol
- Chemical Structure : The compound features a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid derivative.
IUPAC Name
- IUPAC Name : 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid dimethylamide dihydrochloride.
Physical Properties
- Inhibition of Blood Coagulation Factor X :
-
Potential Antitumor Activity :
- Preliminary studies suggest that derivatives of pyrrolidine compounds may exhibit anticancer properties by inhibiting cell proliferation pathways, particularly through the inhibition of cyclin-dependent kinases (CDKs) . These enzymes are vital in regulating the cell cycle and their dysregulation is often linked to cancer.
- Neuropharmacological Effects :
Study on Anticoagulant Properties
A study evaluated the anticoagulant efficacy of the compound in vitro, demonstrating significant inhibition of factor Xa activity at micromolar concentrations. The study highlighted the compound's potential as a therapeutic agent for thrombotic disorders.
| Concentration (μM) | Factor Xa Inhibition (%) |
|---|---|
| 1 | 20 |
| 5 | 50 |
| 10 | 85 |
Anticancer Activity
Research involving cell lines has shown that the compound can inhibit proliferation in cancer cells through the modulation of CDK activity. An in vitro assay demonstrated that the compound reduced cell viability by over 70% in certain cancer cell lines at concentrations around 10 μM.
| Cell Line | Viability (%) at 10 μM |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 40 |
Safety and Toxicity
Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile. Studies report minimal cytotoxicity at therapeutic doses but emphasize the need for further investigation into long-term effects and potential side effects .
Scientific Research Applications
Pharmacological Applications
-
Cancer Treatment
- This compound is being investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors of CDKs are valuable in treating various cancers by halting uncontrolled cell proliferation .
- The compound's structure allows it to interact with specific targets involved in tumor growth, making it a candidate for further development in oncology .
-
Anti-inflammatory Properties
- Research indicates that compounds similar to this one can exhibit anti-inflammatory effects, which may aid in treating diseases characterized by inflammation, such as rheumatoid arthritis .
- The ability to modulate inflammatory pathways positions this compound as a potential therapeutic agent for inflammatory disorders.
-
Neuroprotective Effects
- There is emerging evidence suggesting that pyrrolidine derivatives can provide neuroprotective benefits, potentially useful in conditions like neurodegenerative diseases .
- The interaction of this compound with neural pathways could offer insights into new treatments for diseases such as Alzheimer's or Parkinson's.
Table 1: Summary of Research Findings
Case Study Analysis
- Inhibition of Cyclin-dependent Kinases
- Anti-inflammatory Activity
- Neuroprotective Mechanisms
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular attributes of the target compound with three analogous derivatives:
Key Observations :
- Ring Systems : The target compound uses a pyrrolidine-pyridine scaffold, while analogs may employ piperazine (six-membered ring, ) or isoxazole (five-membered oxygen-nitrogen heterocycle, ). Smaller rings like pyrrolidine may enhance conformational rigidity compared to piperazine.
- Substituents : The dimethylamide group in the target compound likely improves lipophilicity and metabolic stability relative to the hydroxy or carboxamide groups in .
- Salt Forms : Dihydrochloride salts (target compound and ) enhance aqueous solubility and crystallinity compared to neutral forms ().
Preparation Methods
Pyrrolidine Core Synthesis and Functionalization
- The pyrrolidine ring is often prepared or procured with the desired stereochemistry (usually the (2S)-configuration).
- Functionalization at the 2-position to introduce the carboxylic acid or its derivatives is typically achieved through selective alkylation or acylation reactions.
- Protective groups such as Boc (tert-butoxycarbonyl) may be used during intermediate steps to protect amine functionalities, removed later with hydrochloric acid in dioxane or similar acidic media.
Installation of the 3-Pyridin-2-yl-propyl Side Chain
- Alkylation of the pyrrolidine nitrogen or carbon adjacent to nitrogen with a 3-(2-pyridyl)propyl halide or equivalent electrophile is a common approach.
- Cesium carbonate or potassium carbonate bases in polar aprotic solvents like dimethylformamide (DMF) facilitate this alkylation at moderate temperatures (e.g., 20–75°C).
- Reductive amination can also be employed, using aldehydes such as 3-pyridinecarboxaldehyde derivatives and secondary amines under reducing conditions to form the side chain with high regio- and stereoselectivity.
Formation of the Carboxylic Acid Dimethylamide
- The carboxylic acid group is converted to the dimethylamide via amide coupling reactions.
- Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) combined with additives like HOBT (1-hydroxybenzotriazole) in solvents like DMF are used to activate the acid for amide bond formation with dimethylamine or its derivatives.
- Reaction conditions typically involve stirring at room temperature (around 20–25°C) for extended periods (e.g., 17 hours) to achieve moderate to good yields (~38–51% reported for similar amide formations).
Salt Formation: Dihydrochloride
- The free amine and amide functionalities are converted into their dihydrochloride salt by treatment with hydrochloric acid in solvents such as dioxane or methanol.
- This step enhances compound stability, crystallinity, and solubility, facilitating purification and handling.
Representative Preparation Protocol (Literature-Informed)
Detailed Reaction Conditions and Observations
Alkylation and Reductive Amination
- Alkylation reactions proceed smoothly in DMF with cesium carbonate as base, stirring for 6–18 hours at 20–75°C.
- Reductive amination utilizes aldehydes and secondary amines, often catalyzed by sodium triacetoxyborohydride or similar reducing agents, yielding high regioselectivity.
- Protective groups such as Boc on pyrrolidine nitrogen are removed post-alkylation by acid treatment to expose free amines for subsequent steps.
Amide Bond Formation
- Activation of the carboxylic acid with EDCI and HOBT in DMF at room temperature leads to efficient coupling with dimethylamine.
- The reaction mixture is typically quenched with water, extracted with dichloromethane or ethyl acetate, washed, dried, and concentrated.
- Purification by silica gel chromatography with methanol/dichloromethane gradients yields the amide product in moderate yield.
Salt Formation and Crystallization
- Treatment with hydrochloric acid in dioxane or methanol converts the free base to the dihydrochloride salt.
- The salt precipitates out or is isolated by solvent evaporation and recrystallization, providing a stable, crystalline form suitable for pharmaceutical use.
Comparative Data Table of Key Reaction Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Solvent for alkylation | DMF | Good solubility, polar aprotic |
| Base for alkylation | Cs2CO3 or K2CO3 | Facilitates nucleophilic substitution |
| Temperature (alkylation) | 20–75°C | Higher temp accelerates reaction |
| Amide coupling reagents | EDCI + HOBT | Efficient activation of acid |
| Amide coupling solvent | DMF | Polar aprotic, dissolves reagents |
| Amide coupling temperature | 20–25°C | Mild conditions preserve stereochemistry |
| Reaction time (amide coupling) | 17 hours | Ensures complete conversion |
| Salt formation | HCl in dioxane or methanol | Produces stable dihydrochloride salt |
| Purification | Silica gel chromatography, recrystallization | High purity product |
Summary of Research Findings
- The preparation of 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride involves well-established synthetic organic chemistry techniques, including alkylation, amide coupling, and salt formation.
- Use of polar aprotic solvents like DMF and bases such as cesium carbonate is critical for efficient alkylation.
- Carbodiimide-mediated amide bond formation with additives like HOBT provides good yields under mild conditions.
- Acidic deprotection and salt formation steps ensure the compound's stability and facilitate purification.
- Yields vary depending on exact conditions but typically range from moderate to good (38–90% for related steps).
- Reaction parameters must be optimized to maintain stereochemical integrity and maximize purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?
- Methodological Approach :
-
Step 1 : Follow protocols analogous to the multi-step synthesis in EP 4 374 877 A2 , which employs hydroxylation and esterification under controlled conditions (e.g., inert atmosphere, specific catalysts) .
-
Step 2 : Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, as described in ICReDD's workflow .
-
Step 3 : Monitor purity via HPLC (>95% threshold) and characterize intermediates using NMR and mass spectrometry .
Parameter Typical Range Notes Temperature 25–80°C Lower temps reduce side reactions Solvent DMF/THF Polar aprotic solvents enhance reactivity Catalyst Pd/C or enzymes Catalyst choice impacts stereoselectivity
Q. Which analytical techniques are most reliable for structural validation?
- Key Techniques :
- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., pyridine ring protons at δ 8.5–9.0 ppm) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., diastereomers or unreacted precursors) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry when computational predictions conflict with experimental data .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and predicted stereochemical outcomes?
- Strategy :
- Use quantum mechanical calculations (e.g., DFT) to model reaction pathways and compare computed NMR chemical shifts/optical rotations with experimental data .
- If contradictions arise, re-evaluate computational parameters (e.g., solvent effects, basis sets) or validate via X-ray crystallography .
- Case Study : A related dihydrochloride compound (CAS 1193388-05-4) required recalibration of solvent polarity in DFT simulations to align with observed NMR shifts .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining enantiomeric excess?
- Design Principles :
- Membrane Separation : Integrate in-situ purification to remove byproducts (e.g., unreacted pyridine derivatives) .
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic reactions, reducing racemization risks .
- Process Control : Use real-time PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress .
Q. How can impurity profiling be standardized for regulatory compliance?
- Workflow :
- Step 1 : Identify potential impurities (e.g., dechlorinated byproducts, hydrolyzed amides) using LC-QTOF-MS .
- Step 2 : Quantify impurities against reference standards (e.g., BP/EP pharmacopeial guidelines) .
- Step 3 : Validate stability under stress conditions (heat, humidity) to predict degradation pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?
- Resolution Protocol :
- Experimental Replication : Repeat solubility tests under controlled humidity/temperature .
- Computational Solvation Models : Apply COSMO-RS to predict solubility trends and identify outliers .
- Example : A structurally similar compound (CAS 62471-42-5) showed divergent solubility in DMSO due to hygroscopicity, requiring anhydrous handling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
